Benzyl 2-cyclopropylsulfonylacetate
Description
Benzyl 2-cyclopropylsulfonylacetate is an organic ester characterized by a benzyl group, a cyclopropane ring, and a sulfonylacetate moiety. Its structure integrates a sulfonyl group (electron-withdrawing) and a cyclopropyl substituent, which influence its chemical reactivity, polarity, and stability. The benzyl group enhances lipophilicity, making the compound suitable for applications requiring controlled solubility, such as pharmaceutical intermediates or specialty solvents.
Properties
IUPAC Name |
benzyl 2-cyclopropylsulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c13-12(9-17(14,15)11-6-7-11)16-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNQAQJSLXDOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Benzyl 2-cyclopropylsulfonylacetate with key analogs, focusing on molecular features, physicochemical properties, and functional differences.
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid)
- Molecular Formula : C₁₄H₁₂O₃ (vs. C₁₂H₁₄O₄S for this compound) .
- Structural Differences : Benzilic acid lacks the sulfonyl and cyclopropyl groups but features two phenyl rings and a hydroxyl group.
- Key Properties :
- Contrast : The sulfonyl group in this compound increases polarity and hydrolytic stability compared to benzilic acid’s hydroxyl group, which is prone to oxidation .
Methyl Benzoate
- Molecular Formula : C₈H₈O₂ .
- Structural Differences : A simple benzoate ester without cyclopropane or sulfonyl groups.
- Key Properties :
- Volatile liquid with a fruity odor.
- Low boiling point (199°C) due to minimal steric hindrance.
- Contrast : this compound’s sulfonyl group and cyclopropane ring reduce volatility and enhance thermal stability, making it less suitable as a fragrance but more viable in high-temperature reactions .
Benzyl 2-Cyclopropyl-2-hydroxyacetate
- Molecular Formula : C₁₂H₁₄O₃ (vs. C₁₂H₁₄O₄S for the sulfonyl variant) .
- Structural Differences : Replaces the sulfonyl group with a hydroxyl group.
- Key Properties :
- Hydroxyl group increases susceptibility to oxidation and enzymatic degradation.
- Lower polarity compared to the sulfonyl analog.
- Contrast : The sulfonyl group in this compound improves resistance to hydrolysis and metabolic breakdown, enhancing its utility in prodrug design .
Isopropyl Benzoate
- Molecular Formula : C₁₀H₁₂O₂ .
- Structural Differences : Branched aliphatic ester chain without cyclopropane or sulfonyl groups.
- Key Properties :
- Moderate lipophilicity, used as a plasticizer or solvent.
Table 1: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Substituents | Boiling Point (°C) | Polarity | Stability |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₄O₄S | Cyclopropylsulfonyl, benzyl | ~300 (estimated) | High | High |
| Benzilic acid | C₁₄H₁₂O₃ | Diphenyl, hydroxyl | Decomposes | Moderate | Moderate |
| Methyl benzoate | C₈H₈O₂ | Methyl, benzoyl | 199 | Low | Low |
| Benzyl 2-cyclopropyl-2-hydroxyacetate | C₁₂H₁₄O₃ | Cyclopropyl, hydroxyl | ~220 (estimated) | Moderate | Low |
Key Observations:
Electronic Effects : The sulfonyl group in this compound withdraws electron density, stabilizing the acetate moiety against nucleophilic attack compared to hydroxyl or methyl analogs .
Applications : Sulfonyl-containing esters are prioritized in drug delivery systems for their stability, whereas hydroxylated variants (e.g., benzilic acid) are used in synthetic intermediates .
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